5-(2-Fluorophenyl)-2-((2-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one
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Overview
Description
5-(2-Fluorophenyl)-2-((2-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one is a complex organic compound characterized by the presence of fluorinated phenyl groups and an oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-2-((2-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Ethynyl Intermediate: The reaction begins with the synthesis of 2-fluorophenylacetylene through a Sonogashira coupling reaction.
Cyclization: The ethynyl intermediate undergoes cyclization with appropriate reagents to form the oxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-2-((2-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
5-(2-Fluorophenyl)-2-((2-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-2-((2-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetylene: Shares the fluorinated phenyl group but lacks the oxazinone ring.
2-Fluorophenylacetylene: Similar structure but without the additional fluorinated phenyl group.
Oxazinone Derivatives: Compounds with similar oxazinone rings but different substituents.
Uniqueness
5-(2-Fluorophenyl)-2-((2-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one is unique due to the combination of fluorinated phenyl groups and the oxazinone ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H9F2NO3 |
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Molecular Weight |
325.3 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-2-[2-(2-fluorophenyl)ethynyl]-4-hydroxy-1,3-oxazin-6-one |
InChI |
InChI=1S/C18H9F2NO3/c19-13-7-3-1-5-11(13)9-10-15-21-17(22)16(18(23)24-15)12-6-2-4-8-14(12)20/h1-8,22H |
InChI Key |
JNOHMCNKKBQZHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=NC(=C(C(=O)O2)C3=CC=CC=C3F)O)F |
Origin of Product |
United States |
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